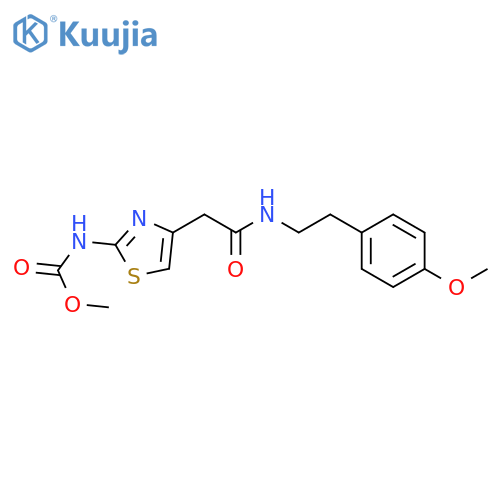Cas no 946235-85-4 (methyl N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate)

946235-85-4 structure
商品名:methyl N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate
methyl N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- VU0628576-1
- methyl (4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
- AKOS024488502
- methyl N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate
- methyl N-[4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
- 946235-85-4
- F5011-0044
- QCVUZTZTPHDADE-UHFFFAOYSA-N
- methyl N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate
-
- インチ: 1S/C16H19N3O4S/c1-22-13-5-3-11(4-6-13)7-8-17-14(20)9-12-10-24-15(18-12)19-16(21)23-2/h3-6,10H,7-9H2,1-2H3,(H,17,20)(H,18,19,21)
- InChIKey: QCVUZTZTPHDADE-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)NC1=NC(CC(NCCC2=CC=C(OC)C=C2)=O)=CS1
計算された属性
- せいみつぶんしりょう: 349.10962727g/mol
- どういたいしつりょう: 349.10962727g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 8
- 複雑さ: 416
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 118Ų
- 疎水性パラメータ計算基準値(XlogP): 2
methyl N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5011-0044-5mg |
methyl N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate |
946235-85-4 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5011-0044-1mg |
methyl N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate |
946235-85-4 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5011-0044-15mg |
methyl N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate |
946235-85-4 | 15mg |
$89.0 | 2023-09-10 | ||
| Life Chemicals | F5011-0044-75mg |
methyl N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate |
946235-85-4 | 75mg |
$208.0 | 2023-09-10 | ||
| Life Chemicals | F5011-0044-3mg |
methyl N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate |
946235-85-4 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5011-0044-50mg |
methyl N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate |
946235-85-4 | 50mg |
$160.0 | 2023-09-10 | ||
| Life Chemicals | F5011-0044-25mg |
methyl N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate |
946235-85-4 | 25mg |
$109.0 | 2023-09-10 | ||
| Life Chemicals | F5011-0044-30mg |
methyl N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate |
946235-85-4 | 30mg |
$119.0 | 2023-09-10 | ||
| Life Chemicals | F5011-0044-10μmol |
methyl N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate |
946235-85-4 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5011-0044-2mg |
methyl N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate |
946235-85-4 | 2mg |
$59.0 | 2023-09-10 |
methyl N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate 関連文献
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
946235-85-4 (methyl N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate) 関連製品
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 13769-43-2(potassium metavanadate)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
